
4-Chlorobutyraldehyde diethyl acetal
Descripción general
Descripción
4-Chlorobutyraldehyde diethyl acetal is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. This compound involves reactions and synthesis techniques that are significant in the field of organic chemistry.
Synthesis Analysis
- A general method for the synthesis of related compounds involves the reaction of organyl diethylacetals with the Vilsmeier reagent, which yields a mixture of ethoxy- and dimethylamino- acroleins. This mixture then reacts with hydrazine monohydrogenchloride to produce the desired pyrazoles (Reger et al., 2003).
- Another study on a related compound, 4-chlorobutanal acetal, outlines an improved method for its synthesis from γ-butyrolactone, involving ring-opening reaction, halogenation, catalytic hydrogenation, and acetalization, with a total yield of 46.6% (Li De-chen, 2005).
Molecular Structure Analysis
- The crystal structure of related compounds, like 2-(4-chlorophenoxy)-tetrahydropyran, has been determined, revealing details about bond lengths at the acetal center consistent with previous reactivity correlations (Jones et al., 1982).
Chemical Reactions and Properties
- In the synthesis of related pyrazole compounds, intermolecular CH–π interactions organize the molecules in sheets held in three-dimensional arrangements by NH⋯N hydrogen bonds, highlighting significant chemical properties (Reger et al., 2003).
Physical Properties Analysis
- The synthesis of diethylacetal, a related compound, in a batch reactor demonstrated that the reaction equilibrium constant and standard molar reaction properties can be determined under specific conditions, which are crucial for understanding the physical properties of such compounds (Silva & Rodrigues, 2001).
Chemical Properties Analysis
- A study on the synthesis and properties of 9-anthraldehyde acetal of poly(vinyl alcohol) provides insights into the chemical properties such as acetalization kinetics and charge-transfer complex formation, which are relevant to understanding the chemical properties of acetals (Oshiro et al., 1973).
Aplicaciones Científicas De Investigación
Nucleophilic Assistance in Acetal Hydrolysis
Anderson and Capon (1972) explored the effects of nucleophilic assistance on acetal hydrolysis reactions using 4-Chlorobutyraldehyde diethyl acetal (Anderson & Capon, 1972).
Formation of Gamma-Substituted-Gamma-Butyrolactones
In research on film sherries, Ethyl 4-oxobutyrate diethyl acetal was used to confirm pathways for forming certain gamma-substituted-gamma-butyrolactones (Fagan, Kepner, & Webb, 1981).
Synthetic Organic Chemistry
The reductive opening of cyclic acetals, including 4-Chlorobutyraldehyde diethyl acetal, is widely used for regioselective introduction of protecting groups in organic synthesis (Mezö et al., 2021).
Bio-Based Diesel Additives
Acetals like 4-Chlorobutyraldehyde diethyl acetal are important additives for bio-based diesel. A study by Agirre et al. (2011) demonstrated that using a membrane reactor increases conversion efficiency (Agirre et al., 2011).
Drug Delivery Applications
Acetal linkages, including those from 4-Chlorobutyraldehyde diethyl acetal, are promising in drug delivery applications like polymer-drug conjugates and pH-sensitive systems (Gillies, Goodwin, & Fréchet, 2004).
Stabilization of Galactopyranose Derivatives
The 4,6-O-alkylidene acetal retards hydrolysis of methyl galactopyranosides and stabilizes the β-anomer of galactopyranose derivatives (Moumé-Pymbock et al., 2013).
Decomposition with Bases
Bases can decompose 4-chlorobutyraldehyde diethyl acetals, forming carboxylic acids, esters, and other products (Guseinov, 1998).
Oxygenated Diesel Additives from Renewable Sources
Acetals obtained from sources like glycerol and n-butyraldehyde can be used in applications like oxygenated diesel additives (Guemez et al., 2013).
Synthesis of 2-Tetralone
A method for synthesizing 2-tetralone using titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal was presented by Hon and Devulapally (2009) (Hon & Devulapally, 2009).
Chemical Research
Synthesized 4-hydroxy-2-alkynal diethyl acetals, 4-hydroxy-2-alkenal diethyl acetals, and 4-hydroxyalkenals are used in chemical research (Esterbauer, 1971).
Safety And Hazards
This compound is flammable and can cause skin and eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Direcciones Futuras
“4-Chlorobutyraldehyde diethyl acetal” is used in the preparation of Fendiline derivatives as KRAS modulators , and in the commercial production of Sumatriptan and its related formulations . Its future directions could involve further exploration of its utility in organic synthesis and drug development.
Propiedades
IUPAC Name |
4-chloro-1,1-diethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRHRMHOUWCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294410 | |
| Record name | 4-Chlorobutanal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutyraldehyde diethyl acetal | |
CAS RN |
6139-83-9 | |
| Record name | 4-Chlorobutyraldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6139-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 96467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6139-83-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobutanal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobutyraldehyde diethyl acetal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AV7T3NYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
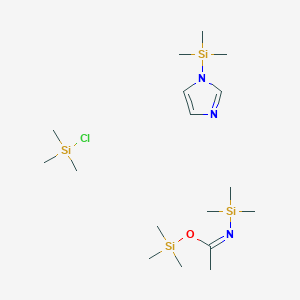
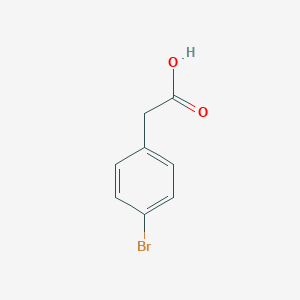
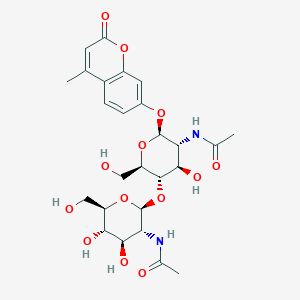
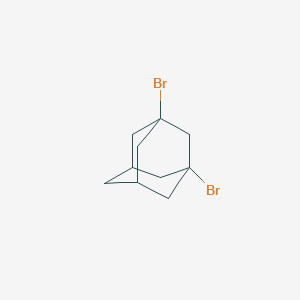
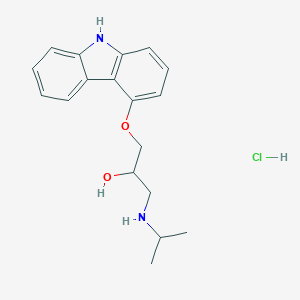
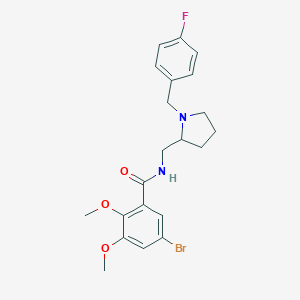
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
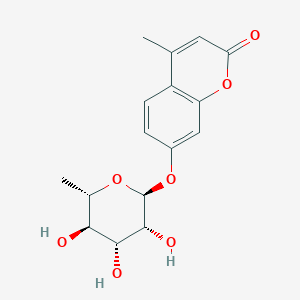
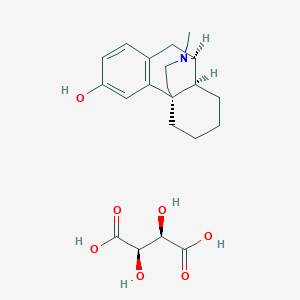

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)

